REACTION_SMILES
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[CH3:1][N:2]([CH3:3])[CH:15]=[N:4][c:5]1[s:6][c:7]([CH:13]=[O:14])[c:8]([Cl:12])[c:9]1[C:10]#[N:11].[CH:16]([OH:17])=[O:18].[OH2:19]>>[NH2:4][c:5]1[s:6][c:7]([CH:13]=[O:14])[c:8]([Cl:12])[c:9]1[C:10]#[N:11]
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Name
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Type
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product
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Smiles
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N#Cc1c(N)sc(C=O)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |